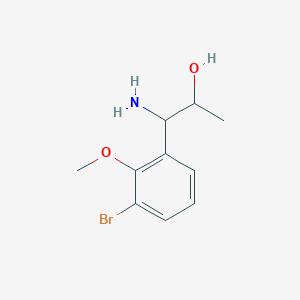
1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL is an organic compound with the molecular formula C10H14BrNO2 It is characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a phenyl ring, along with a propanol backbone
Preparation Methods
The synthesis of 1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL can be achieved through several synthetic routes. One common method involves the reaction of 3-bromo-2-methoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired amino alcohol . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the amino group or reduce the bromine atom to a hydrogen atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the desired reaction.
Scientific Research Applications
1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may block certain receptors, preventing the binding of natural ligands and thereby modulating physiological responses .
Comparison with Similar Compounds
1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL can be compared with similar compounds such as:
1-Amino-1-(3-chloro-2-methoxyphenyl)propan-2-OL: Similar structure but with a chlorine atom instead of bromine.
1-Amino-1-(3-bromo-2-hydroxyphenyl)propan-2-OL: Similar structure but with a hydroxy group instead of a methoxy group.
1-Amino-1-(3-bromo-2-methoxyphenyl)ethanol: Similar structure but with an ethanol backbone instead of propanol.
Properties
Molecular Formula |
C10H14BrNO2 |
|---|---|
Molecular Weight |
260.13 g/mol |
IUPAC Name |
1-amino-1-(3-bromo-2-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14BrNO2/c1-6(13)9(12)7-4-3-5-8(11)10(7)14-2/h3-6,9,13H,12H2,1-2H3 |
InChI Key |
CXCXJWNJQATRAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=C(C(=CC=C1)Br)OC)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid](/img/structure/B13025949.png)
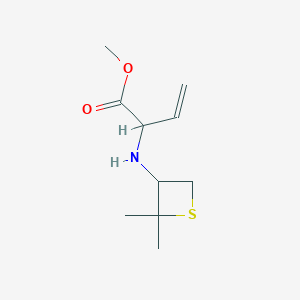
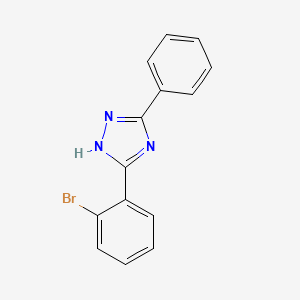
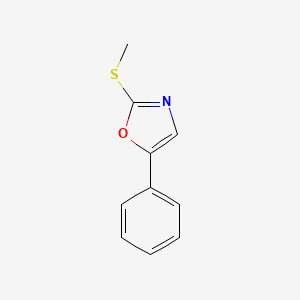
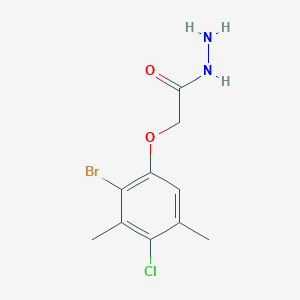
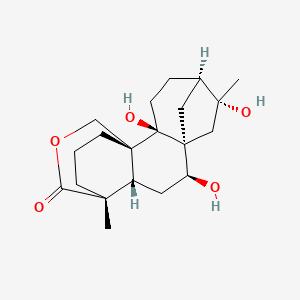
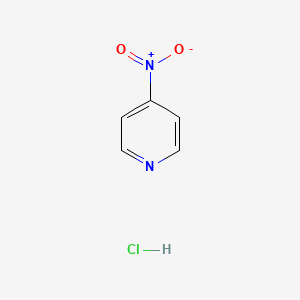
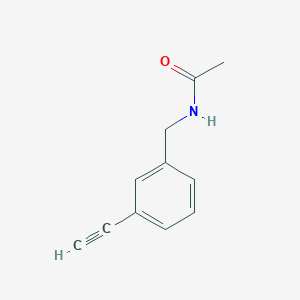
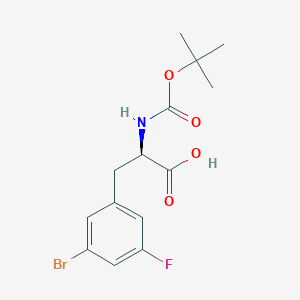
![5-Chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13026004.png)
![2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13026017.png)
![2-(Benzo[d]thiazol-2-yl)-1H-indene-1,3(2H)-dione](/img/structure/B13026021.png)
![6-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B13026022.png)
![3-Fluoro-6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13026023.png)
